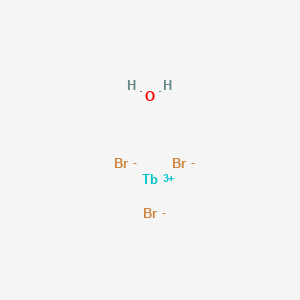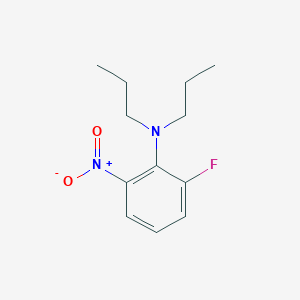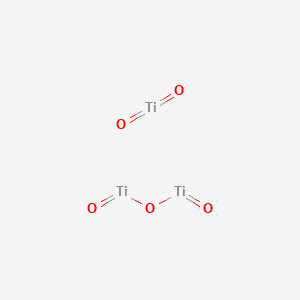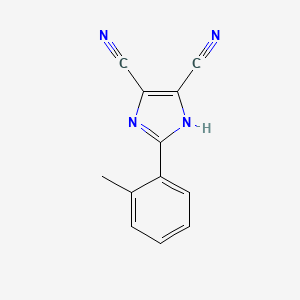
Boc-D-Nva-OH.DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Nva-OH.DCHA: is a chemical compound known as N-cyclohexylcyclohexanamine (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. It is a derivative of norvaline, an amino acid, and is often used in peptide synthesis. The compound is typically available as a salt with dicyclohexylamine, which enhances its stability and solubility .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Nva-OH.DCHA involves the protection of the amino group of norvaline with a tert-butoxycarbonyl (Boc) group. The reaction typically proceeds as follows:
Protection of Norvaline: Norvaline is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-D-Nva-OH.
Formation of the Salt: The protected norvaline is then reacted with dicyclohexylamine to form the dicyclohexylamine salt (DCHA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions:
Substitution Reactions: Boc-D-Nva-OH.DCHA can undergo substitution reactions where the Boc group is replaced by other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Deprotection Reactions: TFA is often used to remove the Boc group under mild conditions.
Major Products Formed:
科学的研究の応用
Chemistry: Boc-D-Nva-OH.DCHA is widely used in peptide synthesis as a building block. It is particularly useful in the synthesis of peptides that require the incorporation of norvaline residues.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides and proteins to investigate their properties and interactions.
Medicine: The compound is used in the development of peptide-based drugs. It serves as a precursor for the synthesis of therapeutic peptides that target specific diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of specialty chemicals and materials .
作用機序
Boc-D-Nva-OH.DCHA exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group of norvaline, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further reactions to form peptides and proteins. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound .
類似化合物との比較
Boc-D-Ala-OH: A derivative of alanine used in peptide synthesis.
Boc-D-Phe-OH: A derivative of phenylalanine used in peptide synthesis.
Boc-D-Val-OH: A derivative of valine used in peptide synthesis.
Uniqueness: Boc-D-Nva-OH.DCHA is unique due to its incorporation of norvaline, which imparts specific properties to the peptides and proteins synthesized using this compound. Norvaline-containing peptides may exhibit different structural and functional characteristics compared to those containing other amino acids .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWOPTVKBMZNB-HMZWWLAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)












